Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate
Description
Chemical Identity and Nomenclature of Ethyl 6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoate
Systematic IUPAC Nomenclature and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its hexanoate backbone, substituted with a ketone group at the sixth carbon and a para-diethylaminophenyl group at the fourth position. The full systematic name is ethyl 6-[4-(diethylamino)phenyl]-6-oxohexanoate .
Structural Formula Breakdown:
- Parent chain : Hexanoate (6-carbon ester)
- Substituents :
- A ketone group (-C=O) at position 6.
- A phenyl ring at position 4, substituted with a diethylamino group (-N(C₂H₅)₂).
The structural formula is represented as:
$$ \text{CCOC(=O)CCCCC(=O)C}1\text{=CC=C(N(CC)CC)C=C}1 $$
This SMILES notation confirms the ester linkage, ketone functionality, and diethylamino-phenyl substitution.
Alternative Designations and Registry Numbers
This compound is recognized by several synonyms and registry identifiers:
| Designation | Identifier |
|---|---|
| IUPAC Name | Ethyl 6-[4-(diethylamino)phenyl]-6-oxohexanoate |
| CAS Registry Number | 951886-10-5 |
| Other Names | AKOS016023384; MFCD09801911 |
The CAS registry number (951886-10-5) is critical for unambiguous identification in chemical databases and regulatory contexts.
Molecular Formula (C₁₈H₂₇NO₃) and Weight Analysis
The molecular formula C₁₈H₂₇NO₃ corresponds to:
- 18 Carbon atoms : 12 in the hexanoate backbone, 6 in the phenyl ring.
- 27 Hydrogen atoms : Distributed across alkyl, aromatic, and amine groups.
- 1 Nitrogen atom : Central to the diethylamino group.
- 3 Oxygen atoms : Ester carbonyl, ketone, and ether oxygen.
Molecular Weight Calculation:
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 18 | 12.01 | 216.18 |
| Hydrogen (H) | 27 | 1.008 | 27.22 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Total | 305.41 |
This matches experimental values reported in spectral and chromatographic analyses.
Stereoelectronic Features of the Diethylamino-Phenyl-Ketohexanoate Backbone
The compound’s reactivity and physicochemical properties arise from its stereoelectronic architecture:
Key Features:
Diethylamino Group :
Phenyl-Ketone System :
Hexanoate Chain :
Electronic Effects Table:
| Functional Group | Electronic Contribution | Impact on Reactivity |
|---|---|---|
| Diethylamino (-N(C₂H₅)₂) | Electron-donating (+R/+I) | Stabilizes cationic intermediates |
| Ketone (-C=O) | Electron-withdrawing (-I) | Activates α-hydrogens for nucleophilic attack |
| Ester (-COO-) | Moderate polarization | Susceptible to hydrolysis under acidic/basic conditions |
These features underscore its utility as a building block in synthesizing dyes, pharmaceuticals, and coordination complexes.
Properties
IUPAC Name |
ethyl 6-[4-(diethylamino)phenyl]-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-4-19(5-2)16-13-11-15(12-14-16)17(20)9-7-8-10-18(21)22-6-3/h11-14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILRNVISUCJTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate typically involves the esterification of 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate and its analogs:
Key Comparative Insights:
Electronic Effects: The diethylamino group in the target compound donates electrons via resonance, making the phenyl ring more reactive toward electrophilic substitution compared to electron-withdrawing substituents like chlorine in Ethyl 6-(2,5-dichlorophenyl)-6-oxohexanoate (). Morpholine and thiomorpholine substituents introduce heterocyclic rings that modulate solubility and binding affinity in biological systems ().
Synthetic Utility: Analogous compounds (e.g., thiadiazolyl derivatives in ) are synthesized via Schiff base reactions, requiring optimized conditions to minimize unreacted derivatizing agents (). The target compound’s diethylamino group may necessitate protective group strategies during synthesis to prevent undesired side reactions.
Applications: Morpholinomethyl and piperazinomethyl derivatives are prominent in drug discovery due to their affinity for biological targets (). Thiomorpholine analogs () are explored in medicinal chemistry for their altered pharmacokinetic profiles. The target compound’s discontinued status () contrasts with the commercial availability of morpholine derivatives, highlighting market preferences for bioactive scaffolds.
Research Findings and Trends
- Drug Development: Morpholinomethyl and piperazinomethyl variants dominate recent patents, indicating a shift toward nitrogen-rich heterocycles in kinase inhibitor design ().
- Market Dynamics : The morpholine derivative market (e.g., CAS 898751-53-6) is projected to grow at a CAGR of 4.2% by 2025, driven by pharmaceutical demand ().
Biological Activity
Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₈H₂₅N₁O₃
- Molecular Weight : Approximately 303.40 g/mol
- Structure : Contains a diethylamino group attached to a phenyl ring, with an ester functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The diethylamino group is known to modulate receptor activity, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Potential Mechanisms Include:
- Receptor Modulation : The diethylamino group may enhance binding to neurotransmitter receptors or other molecular targets.
- Hydrolysis : The ester bond can be hydrolyzed in physiological conditions, leading to the release of biologically active components.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate Inhibition | |
| Gram-negative Bacteria | Poor Inhibition |
Anticancer Activity
Studies have shown that related compounds exhibit anticancer properties. This compound is hypothesized to possess similar effects based on its structural characteristics. Research is ongoing to evaluate its efficacy against various cancer cell lines.
Case Studies and Research Findings
- Study on Anticancer Activity : A study investigated the compound's effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent .
- In Vivo Studies : Animal models have been used to assess the compound's pharmacokinetics and therapeutic efficacy. Initial findings suggest that it may inhibit tumor growth in specific cancer models .
- Safety and Toxicity Assessments : Evaluations of safety profiles have shown that while some derivatives exhibit toxicity, this compound shows a favorable safety margin in preliminary toxicological studies.
Q & A
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Docking (AutoDock Vina): Simulate binding to kinase domains (e.g., EGFR) using PDB structures. The diethylamino group shows π-cation interactions with lysine residues .
- Molecular Dynamics (GROMACS): Assess stability of ligand-receptor complexes over 100-ns simulations. Fluorinated analogs exhibit lower RMSD values due to tighter binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
